5-(Aminomethyl)-2-methylpyridin-4-ol
Description
Properties
CAS No. |
158773-34-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-7(10)6(3-8)4-9-5/h2,4H,3,8H2,1H3,(H,9,10) |
InChI Key |
GARHJQCEMXBXTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CN1)CN |
Canonical SMILES |
CC1=CC(=O)C(=CN1)CN |
Synonyms |
4-Pyridinol,5-(aminomethyl)-2-methyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method, patented in WO2020178175A1, involves two sequential steps:
-
Hydrogenation of Nitro-N-Oxide (3) :
-
Hydrolysis of Chloro Intermediate (2) :
Key Data
| Step | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| 1 | 95 | >99 | High selectivity; minimal byproducts |
| 2 | 89 | 98 | No chromatography required |
| Total | 84 | >99 | Scalable to industrial tonnage |
Advantages :
Four-Step Nitration-Reduction-Hydrolysis Route
Reaction Overview
Described in CN103193704A, this route proceeds via:
-
Synthesis of 2-Chloro-5-methylpyridine N-Oxide :
-
Nitration :
-
Reduction with Fe/HCl :
-
Hydrolysis with KOH :
Key Data
| Step | Yield (%) | Challenges |
|---|---|---|
| 1 | 89 | Long reaction time (40 h) |
| 2 | 60 | Low selectivity for nitro group |
| 3 | 78 | Iron sludge disposal |
| 4 | 85 | High energy input |
| Total | 37 | Moderate scalability |
Advantages :
-
Uses inexpensive reagents (Fe powder, H<sub>2</sub>O<sub>2</sub>).
Direct Amination of Alkoxymethylpyrimidines
Reaction Overview
Adapted from US6365740B1, this method employs:
Key Data
| Parameter | Value |
|---|---|
| Yield (%) | 77 |
| Purity (%) | 95 |
| Limitations | High energy input; side reactions (e.g., dechlorination) |
Advantages :
Comparative Analysis of Methods
Industrial vs. Lab-Scale Suitability
| Method | Scalability | Cost | Environmental Impact |
|---|---|---|---|
| 1 | High | Low | Low (aqueous workup) |
| 2 | Moderate | Medium | Moderate (Fe waste) |
| 3 | Low | High | High (high temps) |
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 4-pyridone or 4-pyridinecarboxaldehyde.
Reduction: Formation of 5-(aminomethyl)-2-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aminomethyl)-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
5-Amino-2-chloropyridin-4-ol
- Structure : C₅H₅ClN₂O (vs. C₇H₁₀N₂O for the target compound).
- Key Differences : Chlorine replaces the methyl group at the 2-position.
- Properties : Higher electronegativity of chlorine enhances reactivity in nucleophilic substitutions compared to the methyl group. Purity is reported at 97% for commercial samples .
5-Amino-4-methylpyridin-2-ol (CID 29919415)
- Structure : C₆H₈N₂O.
- Key Differences : Methyl group at the 4-position instead of the 2-position; hydroxyl group at the 2-position.
- Properties: The SMILES string CC1=CC(=O)NC=C1N indicates a tautomeric equilibrium between keto and enol forms, which may influence solubility and binding affinity .
- Research Relevance : Used in collision cross-section analysis for mass spectrometry-based identification, suggesting utility in analytical chemistry .
5-(1-Aminoethyl)-4-methylpyridin-2-ol
- Structure : C₈H₁₂N₂O.
- Key Differences: A branched aminoethyl group at the 5-position instead of a linear aminomethyl group.
- Properties: Higher molecular weight (152.19 g/mol) and increased steric bulk compared to the target compound.
- Potential Use: The aminoethyl moiety could enhance interactions with hydrophobic pockets in biological targets.
5-(Aminomethyl)-2-methylpyrimidin-4-amine Hydrochloride
4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol
- Structure : C₉H₁₄N₂O₃.
- Key Differences: Additional hydroxyl and methanol groups on the pyridine ring.
- Listed in the CRC Handbook of Chemistry and Physics, indicating established physicochemical data .
Structural and Functional Analysis Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Aminomethyl)-2-methylpyridin-4-ol, and how can reaction conditions be optimized for high yield?
- Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting a pyridine precursor with formaldehyde under basic conditions introduces the aminomethyl group. Key parameters include pH control (8–10), temperature (60–80°C), and catalysts like sodium cyanoborohydride. Purification via recrystallization (ethanol/water mixtures) or silica gel chromatography (ethyl acetate/hexane gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structure of 5-(Aminomethyl)-2-methylpyridin-4-ol?
- Methodological Answer: Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and aminomethyl protons (δ 2.5–3.5 ppm). IR spectroscopy verifies O-H (~3200 cm⁻¹) and N-H (~1600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion ([M+H]⁺). Single-crystal X-ray diffraction provides definitive structural validation if suitable crystals are grown .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer: Test antimicrobial activity using broth microdilution (MIC assays) against S. aureus and E. coli with ampicillin as a positive control . For enzyme inhibition, use spectrophotometric assays targeting thiamine-dependent enzymes (e.g., transketolase) to monitor NADH depletion at 340 nm .
Advanced Research Questions
Q. How can researchers investigate the interaction between 5-(Aminomethyl)-2-methylpyridin-4-ol and metabolic enzymes?
- Methodological Answer: Employ surface plasmon resonance (SPR) to quantify binding kinetics (association/dissociation rates) and affinity (KD). Pair with X-ray crystallography or cryo-EM to resolve enzyme-ligand complex structures. Site-directed mutagenesis of suspected binding residues (e.g., catalytic lysine) validates interaction sites .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. AIM analysis identifies bond critical points and electron density topology. Molecular dynamics simulations (AMBER) assess solvation effects and conformational stability in aqueous environments .
Q. How can derivative design improve the pharmacokinetic profile of 5-(Aminomethyl)-2-methylpyridin-4-ol?
- Methodological Answer: Modify the 2-methyl or 4-hydroxy groups to enhance solubility (e.g., introduce sulfonate via electrophilic substitution). Assess logP via shake-flask assays and metabolic stability using liver microsomes (CYP450 isoforms). Toxicity screening in HepG2 cells (MTT assays) guides structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
